molecular formula C14H21ClN2 B7949765 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)

Cat. No.: B7949765
M. Wt: 252.78 g/mol
InChI Key: GHDSRDHLRGFBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms positioned at the 2- and 6-positions of the nonane ring. The phenylmethyl (benzyl) substituent at the 2-position introduces steric bulk and aromatic character, while the hydrochloride salt enhances solubility in polar solvents. This compound belongs to the diazaspiro family, which is notable for its conformational rigidity and applications in medicinal chemistry, particularly in targeting receptors like sigma (σ) receptors . Its molecular formula is C₁₄H₂₀ClN₂, with a molecular weight of 262.78 g/mol (hydrochloride form) .

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-5-13(6-3-1)9-16-11-14(12-16)7-4-8-15-10-14;/h1-3,5-6,15H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDSRDHLRGFBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of diazaspiro compounds can act as inhibitors of mutant KRAS proteins, which are implicated in tumor metastasis. These compounds exhibit potential as targeted therapies for cancer treatment .
  • Neurological Applications : Studies suggest that 2,6-diazaspiro compounds may interact with neuroreceptors, making them candidates for treating neurological disorders such as Alzheimer's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Anticancer TherapyInhibitors of mutant KRAS proteins for cancer treatment
Neurological DisordersPotential treatments for Alzheimer's and other neurodegenerative diseases
Organic SynthesisBuilding blocks for complex organic molecules
Radiotracer DevelopmentUsed in developing PET radiotracers for imaging alpha-synuclein fibrils

Case Study 1: Anticancer Properties

A study explored the efficacy of diazaspiro compounds as inhibitors of KRAS mutations. The results demonstrated that specific derivatives exhibited significant binding affinity and inhibition rates against cancer cell lines with mutant KRAS . This highlights the potential role of 2,6-diazaspiro[3.5]nonane derivatives in targeted cancer therapies.

Case Study 2: Neurological Research

In a recent investigation into neurodegenerative diseases, researchers evaluated the interaction of diazaspiro compounds with neurotransmitter receptors. The findings suggested that these compounds could modulate receptor activity effectively, indicating their potential utility in treating conditions like Alzheimer's disease .

Case Study 3: Synthesis and Applications

A novel synthesis route was developed for producing 2,6-diazaspiro[3.5]nonane derivatives with high yields and purity. This method allows for the efficient production of these compounds, facilitating their use in various research applications across medicinal chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Diazaspiro Compounds

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties
2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, HCl 1279844-25-5 2-benzyl, HCl salt 262.78 Enhanced solubility due to HCl salt; aromatic substituent for receptor binding
2,7-Diazaspiro[3.5]nonane, 2-methyl-, HCl (1:2) 1610028-42-6 2-methyl, HCl salt 298.00 (1g price) Methyl group reduces steric hindrance; used in σ receptor ligand studies
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 236406-55-6 7-Boc-protected N/A Boc protection enhances stability for intermediate synthesis
5-Chloro-4-(4,5-dihydro-3-p-tolylpyrazol-5-yl)-3-methylpyrazole N/A Chloro, methyl, tolyl substituents ~460.12 Pyrazole core with antiallodynic effects; lacks spirocyclic rigidity

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 2,6- and 2,7-diazaspiro derivatives) exhibit higher aqueous solubility than free bases, critical for pharmacological applications .
  • Conformational Rigidity: Spirocyclic frameworks (e.g., 2,6- and 2,7-diazaspiro) offer restricted rotation, improving selectivity in receptor interactions compared to non-spiro pyrazoles .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Diazaspiro Derivatives

Compound Biological Activity Functional Role Key Findings
2,7-Diazaspiro[3.5]nonane derivatives (e.g., 4b) σ1 Receptor modulation Agonist/Antagonist activity Compound 4b showed σ1R agonism, reversing mechanical hypersensitivity in vivo
Diazabicyclo[4.3.0]nonane derivatives σ Receptor ligands Mixed agonist/antagonist profiles Structural flexibility reduces selectivity compared to spiro analogs
Target compound (2-benzyl derivative) Potential σ receptor ligand (inferred) Undetermined Benzyl group may enhance blood-brain barrier penetration; requires validation

Key Insights :

  • The 2,7-diazaspiro[3.5]nonane scaffold is validated for σ1 receptor activity, with substituents dictating agonist/antagonist profiles . The target compound’s benzyl group could modulate this activity but lacks direct evidence.
  • Diazabicyclo[4.3.0]nonane derivatives exhibit broader receptor interactions due to less conformational restraint, highlighting the advantage of spirocyclic rigidity for selectivity .

Biological Activity

2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-benzyl-2,8-diazaspiro[3.5]nonane; hydrochloride
  • Molecular Formula : C14H21ClN2
  • Molecular Weight : 252.78 g/mol
  • CAS Number : 1086394-81-1

Biological Activity Overview

The biological activity of 2,6-Diazaspiro[3.5]nonane derivatives has been investigated across various studies, revealing their potential in treating multiple conditions.

Antimicrobial Activity

Research indicates that compounds derived from the diazaspiro framework exhibit notable antimicrobial properties. For instance, a study highlighted the synthesis of nitrofuran carboxamide derivatives from a related diazaspiro structure that showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.016 μg/mL . This suggests that similar derivatives of 2,6-Diazaspiro[3.5]nonane may possess comparable or enhanced antimicrobial efficacy.

Anticancer Properties

Compounds featuring the diazaspiro core have been linked to anticancer activity. They act as inhibitors of key protein interactions involved in cancer progression. Specifically, recent findings indicate that certain derivatives can inhibit the menin-MLL1 interaction, which is crucial for the proliferation of cancer cells . This mechanism positions them as potential candidates for cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of 2,6-Diazaspiro[3.5]nonane is influenced by its structural modifications. Variations in substituents on the spirocyclic core can significantly alter potency and selectivity against target proteins.

CompoundActivityMIC (µg/mL)Notes
Compound 17Antitubercular0.016High potency against M. tuberculosis
Compound 29cAnticancerEC50 = 4.1Effective inhibitor of menin-MLL1 interaction
Compound 30fIon channel inhibitionNot specifiedIssues with hERG channel selectivity

Study on Antimicrobial Activity

A recent study synthesized a series of diazaspiro compounds and tested them against various bacterial strains. The results demonstrated that modifications to the diazaspiro core could enhance antimicrobial activity significantly . The inclusion of nitrofuran moieties was particularly beneficial in increasing potency.

Study on Anticancer Activity

Another investigation focused on the interaction between diazaspiro compounds and cancer-related proteins. The study utilized docking simulations to predict binding affinities and confirmed that specific structural features were critical for effective inhibition of target interactions .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-diazaspiro[3.5]nonane derivatives, and how can reaction conditions be optimized?

The synthesis of diazaspiro scaffolds typically involves multi-step protocols, including Buchwald–Hartwig amination, alkylation, and deprotection. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) are often synthesized first, followed by functionalization with hydrophobic groups via alkylation or amination. Key steps include:

  • Buchwald–Hartwig amination for aryl coupling (e.g., iodobenzene) using Pd catalysts .
  • Deprotection with trifluoroacetic acid (TFA) to remove Boc groups .
  • Alkylation with bromides (e.g., benzylbromide) under basic conditions (K₂CO₃, acetonitrile) .
    Optimization involves adjusting solvent polarity, reaction temperature, and catalyst loading to improve yields.

Q. Which spectroscopic and analytical techniques are critical for characterizing 2,6-diazaspiro[3.5]nonane derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm scaffold integrity and substitution patterns. For example, spirocyclic protons exhibit distinct splitting due to restricted rotation .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray crystallography : Resolves stereochemistry and spatial arrangement of the spirocyclic core .
  • HPLC : Assesses purity, especially for hydrochloride salts .

Q. How are initial biological activities of 2,6-diazaspiro[3.5]nonane derivatives screened in receptor-binding assays?

  • Radioligand binding assays (e.g., for sigma receptors S1R/S2R) quantify affinity (Ki values). Membrane preparations from transfected cells are incubated with tritiated ligands (e.g., [³H]DTG for S2R) and test compounds .
  • Functional assays : Determine agonist/antagonist profiles using calcium flux or cAMP modulation .

Advanced Research Questions

Q. How do structural modifications to the 2,6-diazaspiro[3.5]nonane scaffold influence sigma receptor subtype selectivity (S1R vs. S2R)?

  • Hydrophobic substituents : Benzyl or phenethyl groups at the distal nitrogen enhance S1R affinity. For example, compound 4b (Ki S1R = 2.7 nM) features a benzyl group, while bulkier substituents (e.g., 3-phenylpropane) reduce selectivity .

  • Linker length : Shorter linkers (e.g., ethylene) favor S1R antagonism, while longer linkers increase S2R binding .

  • Data table :

    CompoundSubstituentKi S1R (nM)Ki S2R (nM)
    4bBenzyl2.727
    5bPhenethyl13102
    8f3-Phenylpropane10165
    Source: Adapted from

Q. How can computational modeling resolve contradictory in vitro vs. in vivo functional outcomes (e.g., agonist vs. antagonist activity)?

  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with S1R residues Glu172 and Asp126) that dictate functional profiles .
  • MD simulations : Predict conformational changes in the receptor-ligand complex. For instance, compound 4b stabilizes an active S1R conformation (agonist), while 5b induces antagonism by disrupting TM domains .
  • In vivo validation : Use selective agonists (e.g., PRE-084) to reverse antagonist effects in hypersensitivity models .

Q. What methodologies address discrepancies between binding affinity and therapeutic efficacy in preclinical models?

  • Phenytoin displacement assays : Confirm target engagement in vivo .
  • PK/PD studies : Correlate plasma concentrations (e.g., 20 mg/kg dose for 5b ) with mechanical hypersensitivity reversal .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to optimize bioavailability .

Q. How can researchers design 2,6-diazaspiro[3.5]nonane derivatives with improved blood-brain barrier (BBB) penetration?

  • LogP optimization : Aim for 2–3 to balance solubility and permeability.
  • P-gp efflux assays : Screen compounds using MDCK-MDR1 cells to identify P-gp substrates .
  • Pro-drug strategies : Esterify hydrochloride salts to enhance passive diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.